molecular formula C15H14O2 B8547114 4-Phenoxyphenylacetone

4-Phenoxyphenylacetone

Cat. No.: B8547114
M. Wt: 226.27 g/mol
InChI Key: FVTISCGUVQSAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenoxyphenylacetone is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(4-phenoxyphenyl)propan-2-one

InChI

InChI=1S/C15H14O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

FVTISCGUVQSAKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

75.0 g of 4-bromodiphenyl ether, 129 ml of tributyltin methoxide, 45.0 g of isopropenyl acetate and 2,47 g of dichlorobis{tri(o-tolyl)phosphine}palladium, were dissolved in 300 ml of toluene and refluxed under heating for 3 hours. The reaction solution was left to cool to room temperature, and then, a saturated potassium fluoride aqueous solution was added, followed by stirring for one hour. Then, the product was subjected to celite filtration and washed with ethyl acetate. The filtrate and washing liquid were put together. Then, the organic layer was separated and washed with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. The drying agent was filtered off, and then, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1→10/1) to obtain 56.3 g (yield: 83%) of the above identified compound as yellow solid.
Quantity
75 g
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reactant
Reaction Step One
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129 mL
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reactant
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45 g
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reactant
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[Compound]
Name
dichlorobis{tri(o-tolyl)phosphine}palladium
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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